molecular formula C12H19NO2 B1351629 2-(Adamantan-1-yl)-2-aminoacetic acid CAS No. 60256-21-5

2-(Adamantan-1-yl)-2-aminoacetic acid

Cat. No.: B1351629
CAS No.: 60256-21-5
M. Wt: 209.28 g/mol
InChI Key: NJRFVURYVWPLKB-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-aminoacetic acid: is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid typically involves the following steps:

    Adamantane Functionalization: The initial step involves the functionalization of adamantane to introduce reactive groups. This can be achieved through various methods such as halogenation, oxidation, or nitration.

    Amino Acid Introduction: The functionalized adamantane is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Adamantan-1-yl)-2-aminoacetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form N-substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary amines or alcohols.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

2-(Adamantan-1-yl)-2-aminoacetic acid is used as a building block in organic synthesis

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural amino acids makes it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine:

The compound’s potential medicinal applications include the development of antiviral, antibacterial, and anticancer agents. Its rigid adamantane core provides stability and enhances the bioavailability of the resulting drugs.

Industry:

In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its incorporation into polymer chains can improve the thermal and mechanical properties of the materials.

Comparison with Similar Compounds

    1-Aminoadamantane:

    2-(Adamantan-1-yl)ethanamine: Similar in structure but lacks the carboxylic acid group, used in medicinal chemistry.

    2-(Adamantan-1-yl)acetic acid: Lacks the amino group, used in organic synthesis and materials science.

Uniqueness:

2-(Adamantan-1-yl)-2-aminoacetic acid is unique due to the presence of both the adamantane core and the aminoacetic acid moiety. This combination provides a balance of rigidity and flexibility, enhancing its potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFVURYVWPLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390096
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60256-21-5
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(adamantan-1-yl)-2-aminoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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